molecular formula C24H26N6O2S2 B11234333 2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide

2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide

Cat. No.: B11234333
M. Wt: 494.6 g/mol
InChI Key: DGZJRDHNWDNCJA-UHFFFAOYSA-N
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Description

2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide is a complex organic compound that features a combination of several functional groups, including a benzo[d]thiazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the sulfonamide group. The pyrimidine ring is then synthesized separately and coupled with the benzo[d]thiazole derivative. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups .

Scientific Research Applications

2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can interact with biological macromolecules through π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. The piperidine ring enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H26N6O2S2

Molecular Weight

494.6 g/mol

IUPAC Name

2-methyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C24H26N6O2S2/c1-16-14-23(30-12-4-3-5-13-30)28-24(25-16)27-18-6-8-19(9-7-18)29-34(31,32)20-10-11-21-22(15-20)33-17(2)26-21/h6-11,14-15,29H,3-5,12-13H2,1-2H3,(H,25,27,28)

InChI Key

DGZJRDHNWDNCJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCCCC5

Origin of Product

United States

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